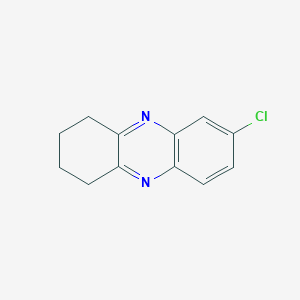![molecular formula C15H13F3O B14116544 Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- CAS No. 630389-89-8](/img/structure/B14116544.png)
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is an organic compound with the molecular formula C15H13F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzene ring substituted with two methyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,3-dimethylbenzene with 4-(trifluoromethyl)phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to the stability of the CF3 group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-: Unique due to the presence of both methyl and trifluoromethyl groups.
Benzene, 1,3-dimethyl-5-[4-(methyl)phenoxy]-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Benzene, 1,3-dimethyl-5-[4-(chloromethyl)phenoxy]-: Contains a chloromethyl group instead of trifluoromethyl, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
630389-89-8 |
|---|---|
Molekularformel |
C15H13F3O |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-7-11(2)9-14(8-10)19-13-5-3-12(4-6-13)15(16,17)18/h3-9H,1-2H3 |
InChI-Schlüssel |
PEACOMDHEUKJND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


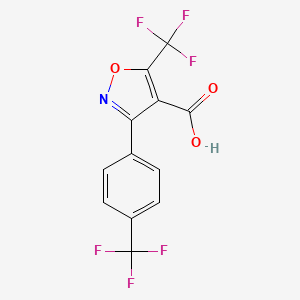
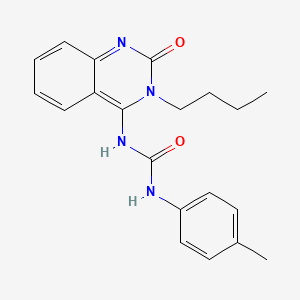

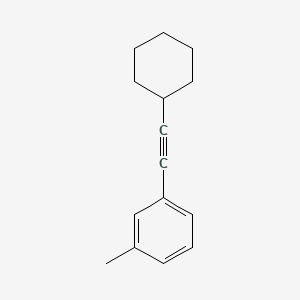
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
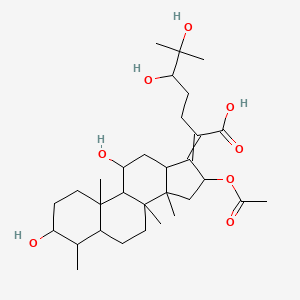
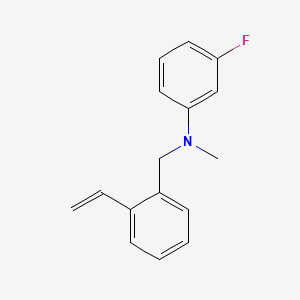
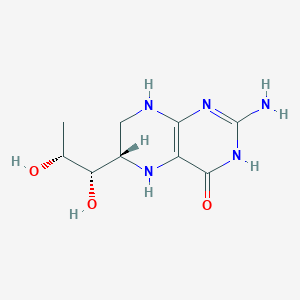
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
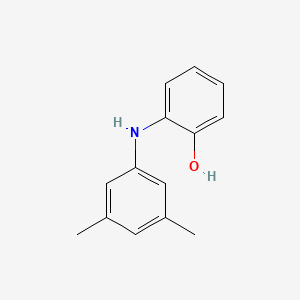
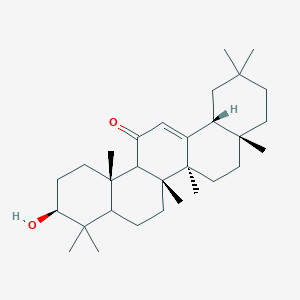
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
